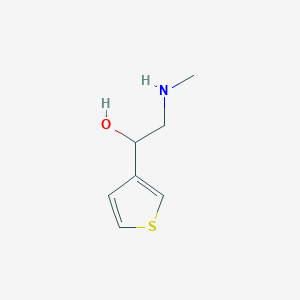

2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(methylamino)-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKVVMRJKNLFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Keto Precursors

- Starting Material: Typically, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one or structurally similar ketones are used as precursors.

- Reduction Methods: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas or chemical reduction with sodium borohydride (NaBH₄) are common. These methods convert the ketone group into the corresponding secondary alcohol.

- Challenges: Controlling side reactions such as over-reduction or formation of byproducts like 1-(thiophen-2-yl)propan-1-ol requires optimization of solvent, temperature, and reagent stoichiometry.

Chiral Resolution and Purification

- Enzymatic Resolution: Lipase-catalyzed kinetic resolution using enzymes such as Candida antarctica lipase B (CAL B) or Burkholderia plantarii lipase has been employed to obtain enantiomerically enriched products with enantiomeric excess (ee) greater than 99%.

- Chemical Resolution: Use of chiral resolving agents like (S)-mandelic acid in solvents such as 2-butanol/water mixtures facilitates separation of enantiomers.

- Crystallization: Cooling crystallization under controlled pH and temperature conditions is used to isolate high-purity crystalline forms.

Detailed Preparation Method from Patent Literature

A patent (CN107417663A) describes a method for preparing high-purity (S)-3-methylamino-1-(thiophene-2-yl)propanol, which is closely related to the target compound. The process involves:

- Step 1: Starting from (S)-3-methylamino-1-(thiophene-2-yl)propanol hydrochloride mixed with glucose in aqueous solution.

- Step 2: Removal of moisture under reduced pressure.

- Step 3: Addition of acetone and p-methyl benzenesulfonic acid, followed by reflux for 4-6 hours to induce crystallization of solids.

- Step 4: Filtration and washing of solids with acetone.

- Step 5: Dissolution of filter cake in anhydrous ethanol or methanol.

- Step 6: pH adjustment with 10% sodium hydroxide or potassium hydroxide in alcohol to remove inorganic salts.

- Step 7: Filtration and evaporation under reduced pressure to concentrate.

- Step 8: Cooling crystallization at 0-10°C to obtain the target product with purity >99.5% and yields between 80.8% and 85% depending on exact conditions.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reflux solvent | Acetone (100 mL) | Excess used |

| Acid catalyst | p-Methyl benzenesulfonic acid | 0.08-0.1 g |

| Reflux time | 4-6 hours | Controlled for optimal yield |

| pH Adjustment | 10% NaOH or KOH in ethanol/methanol | To pH 7 for salt removal |

| Crystallization temp | 0-10°C | Cooling to induce crystallization |

| Yield | 80.8%-85% | High yield with high purity |

| Purity | >99.5% | Verified by HPLC or similar |

This method emphasizes the importance of controlled pH and solvent choice in achieving high purity and yield.

Alternative Synthetic Procedures from Literature

Research articles describe other synthetic approaches:

- Enaminone Intermediate Route: Preparation of related amino alcohols via enaminone intermediates reacting with methylamine hydrochloride in ethanol under reflux for 26-68 hours. The residue is purified by vacuum distillation or crystallization.

- Base-Promoted Synthesis: Thioamide substrates treated with sodium hydride in DMSO under argon atmosphere, followed by further reaction steps to form the amino alcohol skeleton.

These methods highlight the versatility of synthetic strategies, including base-mediated and condensation routes, for accessing thiophene-substituted amino alcohols.

Industrial and Scale-Up Considerations

- Catalytic Hydrogenation: Preferred for industrial scale due to cleaner reaction profiles and scalability.

- Chiral Resolution: Enzymatic methods are favored for high enantioselectivity but require careful enzyme selection and reaction control.

- Purification: Repeated crystallizations and pH adjustments are necessary to remove inorganic salts and impurities, ensuring pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ gas | 75-85 | >99 | Scalable, clean reduction |

| NaBH₄ Reduction + Enzymatic Resolution | NaBH₄, lipase (CAL B) | 70-80 | >99 ee | Requires multiple steps |

| Acid-Catalyzed Crystallization (Patent) | p-Methyl benzenesulfonic acid, acetone reflux | 80-85 | >99.5 | High purity, controlled pH |

| Enaminone Intermediate Route | Methylamine hydrochloride, reflux ethanol | Moderate | High | Longer reaction times |

| Base-Promoted Thioamide Route | NaH, DMSO, argon atmosphere | Moderate | High | Specialized conditions |

Research Findings and Analytical Data

- Purity and Yield: The patent method consistently achieves >99.5% purity with yields around 80-85%, suitable for pharmaceutical intermediates.

- Spectroscopic Characterization: NMR (¹H and ¹³C), IR, and mass spectrometry confirm the structure. Key signals include thiophene ring protons (δ 6.8–7.4 ppm) and hydroxyl proton (~δ 4.2 ppm).

- Enantiomeric Excess: Enzymatic resolution provides enantiomeric excess above 99%, critical for biological activity in drug synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol with structurally related compounds, focusing on electronic, steric, and functional properties:

Key Comparative Insights

Electronic Effects: The thiophen-3-yl group in the target compound provides distinct electronic properties compared to thiophen-2-yl derivatives (e.g., ). Methylamino vs. Hydroxyl: The methylamino group introduces basicity and nucleophilicity, enabling participation in proton-coupled electron transfer (PCET) reactions, unlike the hydroxyl group in 2-(thiophen-3-yl)ethan-1-ol .

However, the ethanol backbone in the target compound offers rigidity, which may favor selectivity in asymmetric synthesis . Pyrazole-containing derivatives () introduce planar rigidity, altering solubility and π-π stacking interactions compared to the simpler ethanolamine structure.

Biological Relevance: The ethanolamine scaffold is shared with Yan7874 (), a small-molecule orexin receptor agonist.

Research Findings and Data Tables

NMR Spectral Comparison

Reactivity in Catalytic Systems

Biological Activity

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-ol, also known as 3-(methylamino)-1-(2-thienyl)propan-1-ol, is an organic compound characterized by its unique structure, which includes a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOS. It features:

- A methylamino group that contributes to its basicity and potential interactions with biological targets.

- A hydroxyl group that may enhance solubility and facilitate hydrogen bonding.

- A thiophene moiety , which is known for its role in biological activity through modulation of enzyme and receptor interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in relation to its role as an intermediate in the synthesis of pharmaceuticals. The following sections summarize key findings regarding its biological interactions and mechanisms of action.

The compound's mechanism of action primarily involves:

- Interaction with Enzymes : It has been shown to modulate the activity of various enzymes, influencing metabolic pathways crucial for cellular function.

- Receptor Binding : Studies have indicated selective binding profiles with various receptors, which can lead to therapeutic effects depending on the target.

Pharmacological Applications

This compound is notably involved in:

- Synthesis of Antidepressants : It serves as an important intermediate in the production of duloxetine, a drug used to treat major depressive disorder and generalized anxiety disorder .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique pharmacological properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | C11H17NOS | Contains dimethylamino group instead of methylamino |

| (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | C11H17NOS | Enantiomeric form showing different biological activity |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C11H17NOS | Different thiophene substitution position affecting reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol, and what reaction conditions optimize yield and purity?

- Methodology :

- Catalytic systems : Iron phthalocyanine (FePC) has been used in analogous syntheses of secondary alcohols from alkynes under aerobic conditions, achieving high regioselectivity via Markovnikov addition . For the target compound, similar iron-based catalysts could be explored to optimize stereochemical outcomes.

- Precursor functionalization : Reductive amination of thiophene-3-carbaldehyde with methylamine derivatives (e.g., 2-morpholinoethan-1-amine) in ethanol solvent at room temperature has yielded structurally related morpholino-thiophene derivatives in 75% yield . Adjusting stoichiometry and solvent polarity (e.g., using methanol or THF) may improve yields.

- Purification : Flash chromatography with dichloromethane/ethyl acetate gradients and anhydrous Na₂SO₄ drying are standard for isolating polar amino-alcohols .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) can resolve thiophene ring protons (δ 7.31–7.11 ppm), methylamino groups (δ 2.72–2.34 ppm), and hydroxyl signals (δ 1.94 ppm as a broad singlet) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 227.1213 for related compounds) .

- Chromatography : TLC (silica gel, hexane/EtOAc) and GC with flame ionization detection validate purity, while HPLC with UV detection (λ = 254 nm) quantifies impurities .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodology :

- Storage : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the methylamino group and thiophene ring degradation .

- Light sensitivity : Protect from UV exposure, as thiophene derivatives are prone to photochemical ring-opening reactions .

- Hygroscopicity : Use desiccants (silica gel) in storage containers to minimize water absorption, which may catalyze decomposition .

Advanced Research Questions

Q. What catalytic systems or regioselective strategies improve the efficiency of synthesizing this compound from alkynes or other precursors?

- Methodology :

- Iron catalysis : FePC-catalyzed hydration of 3-ethynylthiophene in ethanol at 25°C could yield the alcohol intermediate, followed by methylamine coupling under reductive conditions (NaBH₄ or H₂/Pd) .

- Asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) with zinc catalysts may induce enantioselectivity in the amino-alcohol formation .

- Microwave-assisted synthesis : Shortening reaction times (e.g., 2–4 hours vs. 24 hours) reduces side-product formation in analogous alcohol syntheses .

Q. How does the electronic configuration of the thiophene ring influence the reactivity and functionalization of this compound in further chemical modifications?

- Methodology :

- Electrophilic substitution : The electron-rich thiophene ring directs electrophiles (e.g., nitration, halogenation) to the α-position (C2 or C5), enabling regioselective derivatization .

- Cross-coupling : Suzuki-Miyaura coupling at C4 of the thiophene (using boronic acids) can introduce aryl/heteroaryl groups without disrupting the amino-alcohol moiety .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict nucleophilic attack sites on the thiophene ring, guiding functionalization strategies .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been employed to study the interactions of this compound with biological targets or materials?

- Methodology :

- Docking studies : Molecular docking (AutoDock Vina) into TAAR1 receptors reveals hydrogen bonding between the hydroxyl group and Asp³·³², suggesting neuromodulatory potential akin to phenyl ethanolamine derivatives .

- DFT analysis : Optimized geometries (M06-2X/def2-TZVP) predict intramolecular H-bonding between the –OH and methylamino groups, stabilizing the syn conformation .

- ADMET prediction : SwissADME models indicate moderate blood-brain barrier permeability (LogP = 1.2) and CYP2D6 inhibition risks .

Q. What contradictions exist in reported synthetic yields or biological activities of this compound derivatives, and how can experimental variables explain these discrepancies?

- Methodology :

- Yield variability : FePC-catalyzed reactions report 67–75% yields for secondary alcohols, but lower yields (≤50%) occur with moisture-sensitive intermediates due to hydrolysis .

- Biological activity : Discrepancies in TAAR1 agonism (EC₅₀ = 10–100 µM) may arise from stereochemical impurities; chiral HPLC separation (Chiralpak IA column) resolves enantiomers for accurate profiling .

- Solvent effects : Polar aprotic solvents (DMF) improve solubility but may deactivate iron catalysts, necessitating ligand optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.